molecular formula C49H76O37S B1631349 Mono-6-O-(p-toluenesulfonyl)-beta-cyclodextrin CAS No. 67217-55-4

Mono-6-O-(p-toluenesulfonyl)-beta-cyclodextrin

Cat. No. B1631349
CAS RN: 67217-55-4
M. Wt: 1289.2 g/mol
InChI Key: URYLJCBFCXEADB-XISQNVKBSA-N
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Description

Synthesis Analysis

The mono-6-O-(p-toluenesulfonyl)-beta-cyclodextrin was synthesized efficiently by adopting an ultrasound-assisted method in alkaline water solution. The reaction time was only 40 minutes with a yield of 31.1% under ultrasound conditions . This novel method could shorten the reaction time and improve the yield compared with conventional synthetic methods .


Molecular Structure Analysis

The molecular formula of this compound is C43H66O32S, and its molecular weight is 1127.04 . The InChI code for this compound is 1S/C43H66O32S/c1-12-2-4-13 (5-3-12)76 (61,62)63-11-19-37-25 (54)31 (60)43 (69-19)74-36-18 (10-48)67-41 (29 (58)23 (36)52)72-34-16 (8-46)65-39 (27 (56)21 (34)50)70-32-14 (6-44)64-38 (26 (55)20 (32)49)71-33-15 (7-45)66-40 (28 (57)22 (33)51)73-35-17 (9-47)68-42 (75-37)30 (59)24 (35)53/h2-5,14-60H,6-11H2,1H3/t14-,15-,16-,17-,18-,19?,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-/m1/s1 .


Chemical Reactions Analysis

The this compound was synthesized using an ultrasound-assisted method in alkaline water solution . This method is considered fast, efficient, and yields a significant amount of the product .


Physical And Chemical Properties Analysis

This compound is a solid at 20°C . It is hygroscopic and heat sensitive . It is soluble in water and dimethylformamide . The specific rotation is 122° (C=4,DMSO) .

Scientific Research Applications

Improved Synthesis

  • Mono-6-O-(p-toluenesulfonyl)-beta-cyclodextrin has been utilized in improving synthesis methods. For example, an efficient synthesis method using p-toluenesulfonic anhydride in water resulted in a 61% yield of mono-6-deoxy-6-(O-p-toluenesulfonyl)-β-cyclodextrin (Zhong, Byun, & Bittman, 1998).

Synthesis of Cyclodextrin Derivatives

  • The compound serves as a precursor for synthesizing various cyclodextrin derivatives. For instance, its use in the synthesis of mono(6A-N-allylamino-6A-deoxy)permethylated β-cyclodextrin, demonstrates its versatility in cyclodextrin functionalization (Lai & Ng, 2004).

Molecular Recognition and Drug Delivery

  • Modified cyclodextrins, synthesized using this compound, are applied in molecular recognition, chiral separation, and drug delivery, showcasing its role in creating structurally simple, highly water-soluble cationic cyclodextrins (Tang & Ng, 2008).

Mechanochemical Substitutions

  • The tosyl group on this compound has been successfully substituted with various nucleophiles under mechanochemical conditions, indicating its potential in creating diverse cyclodextrin derivatives (Jicsinszky et al., 2016).

Molecular Self-Assembly

  • The compound has been used in studying molecular self-assembly behaviors. For example, a modified cyclodextrin, mono[6-O-6-(4-carboxyl-phenyl)]-β-CD, synthesized through its reaction with 4-hydroxybenzoate, demonstrated helical columnar supramolecule formation in both solid and solution states (Fan, Zhao, & Liu, 2003).

Chiral Separation

  • This compound is integral in synthesizing cationic cyclodextrins for chiral separation of amino acids and anionic pharmaceuticals, underlining its application in capillary electrophoresis (Tang & Ng, 2007).

Synthesis of Cyclodextrin Chiral Stationary Phases

  • It has been used in the preparation of cyclodextrin chiral stationary phases for enantioseparation in high-performance liquid chromatography (HPLC), demonstrating its significance in analytical chemistry (Wang et al., 2011).

Safety and Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Mechanism of Action

Target of Action

Mono-6-O-(p-toluenesulfonyl)-beta-cyclodextrin, also known as Mono-(6-p-toluenesulfonyl)-|A-cyclodextrin, primarily targets metals such as iron and copper . These metals play crucial roles in various biological processes, including enzymatic reactions, oxygen transport, and electron transfer.

Mode of Action

This compound acts as a metal chelator , binding to metals such as iron and copper . By binding to these metals, it can influence the activities of enzymes that require these metals for their function.

Biochemical Pathways

The compound has been shown to inhibit the enzyme activities of mucopolysaccharidosis, naglu, and glycosidase . These enzymes are involved in the breakdown of large sugar molecules and their inhibition can lead to the accumulation of these molecules, affecting various biochemical pathways.

Result of Action

The result of the action of this compound is the inhibition of certain enzyme activities, leading to changes in the concentrations of large sugar molecules in the body . This can have various molecular and cellular effects, depending on the specific pathways that these enzymes are involved in.

Biochemical Analysis

Biochemical Properties

Mono-6-O-(p-toluenesulfonyl)-beta-cyclodextrin plays a crucial role in biochemical reactions due to its unique structure. It acts as a metal chelator, binding to metals such as iron and copper . This compound has been shown to inhibit the enzyme activities of mucopolysaccharidosis, naglu, and glycosidase . The interactions between this compound and these enzymes are primarily inhibitory, affecting their catalytic activities and altering biochemical pathways.

Cellular Effects

This compound influences various cellular processes. It has been observed to impact cell signaling pathways, gene expression, and cellular metabolism. By binding to specific biomolecules, this compound can modulate the activity of enzymes and proteins within the cell, leading to changes in cellular function. For instance, its metal chelating properties can disrupt metal-dependent enzymatic activities, thereby affecting metabolic processes .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form inclusion complexes with target molecules. This compound can bind to specific sites on enzymes and proteins, inhibiting or activating their functions. The binding interactions are often mediated by the hydrophobic cavity of the cyclodextrin, which encapsulates the target molecule. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, but its activity may decrease over extended periods . Long-term exposure to this compound can lead to cumulative effects on cellular processes, including alterations in enzyme activities and metabolic pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively modulate enzyme activities and cellular functions without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including disruptions in metabolic processes and cellular damage . Threshold effects are also noted, where a specific dosage range is required to achieve the desired biochemical effects without inducing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in metabolic flux and metabolite levels. By binding to specific enzymes, this compound can alter their catalytic activities, leading to changes in the concentrations of metabolites and the overall metabolic balance within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be taken up by cells through endocytosis and distributed to various cellular compartments. Its localization and accumulation within specific tissues depend on the presence of binding proteins and transporters that facilitate its movement across cellular membranes .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. The activity and function of this compound are influenced by its subcellular localization, as it interacts with different biomolecules in various cellular environments .

properties

IUPAC Name

[(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecahydroxy-5,15,20,25,30,35-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-10-yl]methyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H76O37S/c1-13-2-4-14(5-3-13)87(70,71)72-12-21-42-28(62)35(69)49(79-21)85-41-20(11-55)77-47(33(67)26(41)60)83-39-18(9-53)75-45(31(65)24(39)58)81-37-16(7-51)73-43(29(63)22(37)56)80-36-15(6-50)74-44(30(64)23(36)57)82-38-17(8-52)76-46(32(66)25(38)59)84-40-19(10-54)78-48(86-42)34(68)27(40)61/h2-5,15-69H,6-12H2,1H3/t15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URYLJCBFCXEADB-XISQNVKBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2C3C(C(C(O2)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O3)C(C9O)O)CO)CO)CO)CO)CO)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2[C@@H]3[C@@H]([C@H]([C@H](O2)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@H](O3)[C@@H]([C@H]9O)O)CO)CO)CO)CO)CO)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H76O37S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1289.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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